molecular formula C15H10ClFN2O2 B2865107 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 922991-94-4

2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B2865107
CAS No.: 922991-94-4
M. Wt: 304.71
InChI Key: OOJRUHJFTPVDGE-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a substituted benzyl group at position 2 and a furan-2-yl moiety at position 6 of the pyridazinone core. Its structure combines halogenated aromatic and heterocyclic components, which are common in bioactive compounds targeting neurological or inflammatory pathways . The compound’s CAS number is 175135-45-2, and its HS code (293339220) classifies it under unfused pyridine-containing derivatives .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c16-11-3-1-4-12(17)10(11)9-19-15(20)7-6-13(18-19)14-5-2-8-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRUHJFTPVDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the core pyridazinone structure. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced through a subsequent reaction with furfural or its derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro-fluoro benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can be performed to convert the pyridazinone ring into other derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromyl chloride, potassium permanganate, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like sodium hydroxide, ammonia, and amines are typically employed, often under elevated temperatures and pressures.

Major Products Formed

  • Oxidation: : 2-Chloro-6-fluorobenzaldehyde, 2-chloro-6-fluorobenzoic acid.

  • Reduction: : Reduced pyridazinone derivatives.

  • Substitution: : Substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is studied for its potential biological activity. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Medicine

The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the treatment of various diseases, including those related to inflammation and infection.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents at Position 2 Substituents at Position 6 Key Properties/Findings References
Target Compound 2-(2-Chloro-6-fluorobenzyl) Furan-2-yl Halogenated benzyl group; potential metabolic stability due to fluorine
2-(3,4-Dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one 3,4-Dichlorobenzyl Furan-2-yl Increased lipophilicity vs. target compound; dichloro substitution may enhance receptor binding
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one 2-Methoxybenzyl Phenyl Methoxy group improves solubility; phenyl at C6 linked to aromatic interactions in enzyme inhibition
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3-one Phenacyl (2-oxo-2-phenylethyl) Phenyl Ketone-containing side chain may influence redox properties; phenyl at C6 common in kinase inhibitors
2-[(5-Fluoropyridin-3-yl)methyl]-6-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]pyridazin-3(2H)-one 5-Fluoropyridin-3-ylmethyl Trifluoroethoxypyrimidin-5-yl Fluorine and trifluoroethoxy groups enhance blood-brain barrier penetration; antiviral/neuroactive potential

Key Observations :

Heterocyclic Moieties: The furan-2-yl group at C6 (target compound) introduces oxygen-based hydrogen bonding capacity, contrasting with phenyl or pyrimidinyl groups in analogs, which prioritize hydrophobic interactions .

Synthetic Accessibility :

  • Derivatives with simple alkyl/aryl groups (e.g., phenyl, methoxybenzyl) are synthesized via one-pot alkylation using potassium carbonate and halides, yielding 70–85% .
  • Complex substituents (e.g., trifluoroethoxypyrimidinyl) require multi-step protocols, including etherification and elimination reactions .

Physicochemical Properties: Fluorine atoms (as in the target compound) reduce metabolic degradation compared to chlorine-only analogs, as seen in improved half-life data for fluorinated pyridazinones . Methoxy and phenacyl groups enhance water solubility, critical for oral bioavailability .

Notes

  • Synthesis Optimization: The target compound’s synthesis likely follows methods analogous to and , where anhydrous potassium carbonate facilitates N-alkylation of pyridazinone precursors. Yield optimization may require temperature-controlled cyclization .
  • Structural Uniqueness: Unlike 6-phenylpyridazinones (common in kinase inhibitors), the furan-2-yl group in the target compound offers a distinct pharmacophore for targeting oxidative stress-related enzymes .
  • Regulatory Status : Classified under HS code 293339220, the compound falls under "unfused pyridine derivatives," with general tariffs applicable for international trade .

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